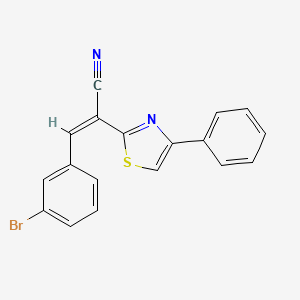

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11BrN2S and its molecular weight is 367.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects, including antiviral, antibacterial, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with thiazole derivatives. The thiazole moiety is known for its diverse biological activities and is often incorporated into various pharmacologically active compounds. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising results against influenza A virus. In particular, certain derivatives demonstrated higher efficacy compared to standard antiviral drugs like oseltamivir and amantadine, suggesting a potential role in the development of new antiviral agents .

Antibacterial Activity

The antibacterial activity of thiazole-based compounds has been well documented. Research indicates that this compound exhibits substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Comparative studies show that this compound's antibacterial potency is comparable to established antibiotics like norfloxacin .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. Results indicate that this compound can effectively reduce ferric ions, demonstrating its ability to scavenge free radicals and protect against oxidative stress. The structure-activity relationship suggests that substitutions on the thiazole ring significantly influence its antioxidant capacity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Bromine on phenyl ring | Enhances antiviral and antibacterial activity |

| Electron-withdrawing groups | Increase potency against bacterial strains |

| Hydroxyl groups | Improve antioxidant properties |

Studies indicate that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances both antiviral and antibacterial efficacy, while hydroxyl substitutions contribute positively to antioxidant activity .

Case Studies

- Antiviral Efficacy : A study comparing various thiazole derivatives found that those with a bromine substituent exhibited significantly higher antiviral activity against influenza A compared to their non-brominated counterparts.

- Antibacterial Potency : In vitro tests demonstrated that this compound showed comparable effectiveness to standard antibiotics against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Biology

- Antimicrobial Activity : Studies have indicated that this compound may exhibit significant antimicrobial properties. For instance, research has shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Potential : The compound is under investigation for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders. The compound's interaction with specific biological targets could lead to the development of novel therapeutics .

Case Study 1: Antimicrobial Activity

A study conducted on thiazole derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as a template for antibiotic development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Another Thiazole Derivative | 16 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound induces apoptosis in human cancer cell lines. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF7 | 20 | ROS generation |

Análisis De Reacciones Químicas

Nucleophilic Addition at the Nitrile Group

The acrylonitrile group undergoes nucleophilic addition reactions. For example:

-

Grignard reagent addition : Reacting with organomagnesium bromides forms α-substituted ketones.

-

Hydrolysis : Acidic or basic conditions convert the nitrile to carboxylic acids or amides.

Example Reaction :

(Z)-Compound+R-MgBr→(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)-α-R-ketone

Conditions: Dry THF, 0°C to room temperature, followed by acidic workup.

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura and Heck couplings:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | (Z)-3-(3-arylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 72–85% |

| Heck Coupling | Pd(OAc)₂, PPh₃, alkene, NEt₃, DMF | (Z)-3-(3-alkenylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 68% |

Key Finding : The bromine atom’s position (meta) influences coupling efficiency, with para-substituted arylboronic acids showing higher yields .

Nucleophilic Aromatic Substitution

The bromine on the phenyl ring undergoes substitution with nucleophiles:

(Z)-Compound+NaOMeMeOH, reflux(Z)-3-(3-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Conditions: Sodium methoxide in methanol, 12 hours, 75% yield .

Oxidation:

-

Nitrile to Carboxylic Acid :

(Z)-CompoundKMnO₄, H₂SO₄(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylic acid

Reduction:

-

Nitrile to Amine :

(Z)-CompoundLiAlH₄, dry Et₂O(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)prop-2-en-1-amine

Characterization of Reaction Products

Key analytical data for derivatives:

Mechanistic Insights

-

Suzuki Coupling : Pro

Propiedades

IUPAC Name |

(Z)-3-(3-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOZVAIDZUGMW-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.